5-Allyloxy-1H-indole-3-carbaldehyde

Lipophilicity Drug-likeness Membrane permeability

Select this 5-allyloxyindole-3-carbaldehyde for its irreplaceable terminal-olefin reactivity: thermal Claisen rearrangement installs C-4 allyl groups nearly quantitatively, enabling 4-allyl-5-hydroxyindole scaffolds inaccessible to 5-methoxy or 5-hydroxy analogs. Patent-validated intermediate for complement factor D inhibitors (pIC₅₀ 9). Dual aldehyde/allyl handles support MCR & metathesis diversification. CNS-favorable LogP 2.30, TPSA 42.1 Ų.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
Cat. No. B8756031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Allyloxy-1H-indole-3-carbaldehyde
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC=CCOC1=CC2=C(C=C1)NC=C2C=O
InChIInChI=1S/C12H11NO2/c1-2-5-15-10-3-4-12-11(6-10)9(8-14)7-13-12/h2-4,6-8,13H,1,5H2
InChIKeyCFNKUQSVVJIVBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 6 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Allyloxy-1H-indole-3-carbaldehyde – Technical Baseline for Procurement & Differentiation


5-Allyloxy-1H-indole-3-carbaldehyde (CAS 1386456-34-3; C₁₂H₁₁NO₂; MW 201.22 g/mol) is a 5-alkoxy-substituted indole-3-carbaldehyde derivative that serves as a versatile building block in medicinal chemistry and heterocyclic synthesis [1]. It features a terminal allyl group at the 5-position, which imparts a distinct reactivity profile—most notably the capacity to undergo thermal Claisen rearrangement—that is absent in common 5-alkoxy congeners such as 5-methoxy-, 5-ethoxy-, or 5-hydroxy-1H-indole-3-carbaldehyde [2]. The compound is commercially available at typical purities of 95% and is employed as a reactant in multi-component reactions (MCRs) and as a key intermediate in pharmaceutical patent routes, including complement factor D inhibitor programmes for age-related macular degeneration (AMD) [3].

Why 5-Allyloxy-1H-indole-3-carbaldehyde Cannot Be Replaced by Common 5-Alkoxy Indole-3-carbaldehyde Analogs


Generic substitution among 5-substituted indole-3-carbaldehydes is scientifically unsound because the 5-position substituent profoundly governs both physicochemical properties and chemical reactivity. The allyloxy group confers a calculated logP of 2.3, which is intermediate between more polar 5-hydroxy (logP 1.69) and bulkier 5-benzyloxy derivatives, enabling tuned membrane permeability in cell-based assays [1]. More critically, the terminal olefin of the allyloxy moiety enables the thermally induced Claisen rearrangement—a [3,3]-sigmatropic shift that 5-methoxy, 5-ethoxy, and 5-hydroxy analogs cannot undergo [2]. This rearrangement proceeds in nearly quantitative yields with 5-allyloxyindoles and permits the regioselective construction of 4-allyl-5-hydroxyindole scaffolds that are inaccessible from other 5-substituted indole-3-carbaldehydes [3]. Furthermore, the allyl group provides a synthetic handle for downstream olefin metathesis, hydroboration, or epoxidation reactions that are unavailable to saturated alkoxy congeners. Procurement decisions that ignore these differentiating properties risk selecting a compound that is incapable of participating in the very chemical transformations that define its intended research use.

Quantitative Differentiation Evidence: 5-Allyloxy-1H-indole-3-carbaldehyde vs. Closest Analogs


LogP (Lipophilicity) Comparison: 5-Allyloxy vs. 5-Methoxy, 5-Hydroxy, 5-Ethoxy, and Parent Indole-3-carbaldehyde

The calculated octanol/water partition coefficient (LogP) for 5-allyloxy-1H-indole-3-carbaldehyde is 2.30, placing it in the optimal drug-like lipophilicity range. This value is higher than the parent 1H-indole-3-carbaldehyde (LogP ≈ 1.78–1.98), the 5-hydroxy analog (LogP = 1.69), and the 5-methoxy analog (LogP = 1.99), yet lower than the 5-ethoxy derivative (LogP = 2.38) and substantially lower than the 5-benzyloxy derivative (LogP estimated > 3.5). The allyloxy group thus provides a unique balance of lipophilicity that the common 5-methoxy and 5-hydroxy analogs cannot achieve [1][2].

Lipophilicity Drug-likeness Membrane permeability

Claisen Rearrangement Capability: A Transformational Reactivity Differentiator

The defining chemical feature that separates 5-allyloxy-1H-indole-3-carbaldehyde from all 5-alkoxy and 5-hydroxy analogs is its capacity to undergo thermal Claisen [3,3]-sigmatropic rearrangement. Literature studies on 5-allyloxyindole systems report almost quantitative yields of the Claisen rearrangement product, effecting a formal C-4 allylation that generates 4-allyl-5-hydroxyindole derivatives [1][2]. In contrast, 5-methoxy, 5-ethoxy, 5-benzyloxy, and 5-hydroxy-1H-indole-3-carbaldehydes lack the requisite allyl vinyl ether motif and cannot engage in this pericyclic process, instead requiring multi-step protection/deprotection and cross-coupling sequences to achieve analogous C-4 functionalization [3].

Sigmatropic rearrangement C–C bond formation Indole functionalization

Physicochemical Property Comparison: Boiling Point and Density vs. 5-Methoxy Analog

5-Allyloxy-1H-indole-3-carbaldehyde exhibits a predicted boiling point of 402.9 ± 30.0 °C, which is approximately 28 °C higher than that of 5-methoxy-1H-indole-3-carbaldehyde (375.2 ± 22.0 °C at 760 mmHg) [1]. The predicted density of the allyloxy derivative is 1.214 ± 0.06 g/cm³, compared to 1.273 g/cm³ for the 5-methoxy analog. While both compounds lack experimentally determined melting points (indicating they may be oils or low-melting solids at ambient temperature), the higher boiling point of the allyloxy derivative reflects its increased molecular weight (201.22 vs. 175.18 g/mol) and may affect vacuum distillation parameters during purification .

Physicochemical properties Purification Handling

Patent-Backed Synthetic Utility: Documented Role in Complement Factor D Inhibitor Synthesis for AMD

5-Allyloxy-1H-indole-3-carbaldehyde is explicitly disclosed as a reactant in WO2012093101A1 (Novartis AG), a patent describing indole-based complement factor D inhibitors for the treatment of age-related macular degeneration (AMD) [1]. The patent describes compounds with pIC₅₀ values as low as 9 (IC₅₀ = 1 nM) against factor D. While the allyloxy-substituted aldehyde serves as an intermediate rather than the final active pharmaceutical ingredient, its use in a clinically relevant drug discovery programme involving a high-value therapeutic target (complement factor D) distinguishes it from 5-methoxy-1H-indole-3-carbaldehyde, which is more commonly employed as a precursor for tryptophan dioxygenase (TDO) inhibitors [2]. This patent linkage provides procurement justification for laboratories engaged in complement pathway research or AMD drug discovery.

Age-related macular degeneration Complement factor D Drug discovery intermediate

Synthetic Handle Multiplicity: Allyl Group Enables Orthogonal Derivatization Pathways Not Available to Saturated Alkoxy Analogs

The terminal allyl olefin in 5-allyloxy-1H-indole-3-carbaldehyde provides a second reactive locus beyond the 3-carbaldehyde, enabling orthogonal derivatization via olefin metathesis, hydroboration–oxidation, epoxidation, ozonolysis, or thiol–ene click chemistry [1]. 5-Methoxy- and 5-ethoxy-1H-indole-3-carbaldehydes lack this unsaturation and are limited to reactions at the aldehyde and the indole N–H. While 5-hydroxy-1H-indole-3-carbaldehyde offers a phenolic OH that can be further derivatized, its reactivity profile is restricted to O-alkylation/acylation and does not provide access to the carbon–carbon bond-forming pericyclic and transition-metal-catalyzed manifolds available via the allyl group [2]. This dual-handle architecture (aldehyde + terminal alkene) makes the allyloxy compound a superior building block for generating molecular diversity in library synthesis and multi-component reaction (MCR) programmes [3].

Orthogonal functionalization Olefin chemistry Molecular diversity

Molecular Weight and Hydrogen-Bonding Profile vs. Key Analogs

5-Allyloxy-1H-indole-3-carbaldehyde (MW 201.22, 1 H-bond donor, 2 H-bond acceptors) occupies a distinct position in molecular property space relative to its closest analogs. It is heavier than 5-methoxy (MW 175.18) and 5-hydroxy (MW 161.16) but lighter than 5-benzyloxy (MW 251.28) [1][2]. Critically, unlike 5-hydroxy-1H-indole-3-carbaldehyde, which possesses two H-bond donors (indole N–H and phenolic O–H), the allyloxy compound retains only one H-bond donor, reducing polarity and potentially improving passive membrane permeability while maintaining a topological polar surface area (TPSA) of approximately 42.1 Ų—identical to that of 5-methoxy and 5-ethoxy analogs . This combination of intermediate molecular weight, single H-bond donor count, and moderate lipophilicity places the allyloxy derivative in favorable drug-like chemical space according to Lipinski and related guidelines.

Molecular properties Drug-likeness Lead optimization

Evidence-Backed Application Scenarios for 5-Allyloxy-1H-indole-3-carbaldehyde Procurement


Synthesis of 4-Allyl-5-hydroxyindole Pharmacophores via Claisen Rearrangement

Research groups targeting 4-allyl-5-hydroxyindole scaffolds—prevalent in serotonin receptor ligands and natural product analogs—must select 5-allyloxy-1H-indole-3-carbaldehyde as the starting material because only allyloxy-bearing indoles can undergo thermal Claisen rearrangement to install the C-4 allyl group with near-quantitative yields [1]. 5-Methoxy- or 5-hydroxy-1H-indole-3-carbaldehydes lack the requisite allyl vinyl ether motif and cannot participate in this transformation, typically requiring multi-step sequences involving directed ortho-metalation or halogenation/cross-coupling to achieve comparable C-4 functionalization—approaches that often suffer from lower overall yields and regioselectivity challenges [2].

Complement Factor D Inhibitor Programmes for Age-Related Macular Degeneration

In complement pathway drug discovery, 5-allyloxy-1H-indole-3-carbaldehyde serves as a validated intermediate for constructing indole-based factor D inhibitors as described in Novartis patent WO2012093101A1 [1]. The patent reports inhibitors achieving pIC₅₀ values of 9 (IC₅₀ = 1 nM) against factor D [2]. Laboratories engaged in AMD therapeutic development or complement cascade research can leverage this patent-precedented synthetic route, whereas procurement of 5-methoxy-1H-indole-3-carbaldehyde—which is predominantly documented for tryptophan dioxygenase (TDO) inhibitor synthesis—offers no equivalent entry point into this therapeutic area [3].

Diversity-Oriented Synthesis via Multi-Component Reactions Leveraging the Allyl Handle

The orthogonal reactivity of the terminal alkene and the C-3 aldehyde makes 5-allyloxy-1H-indole-3-carbaldehyde an ideal substrate for generating polyheterocyclic libraries through multi-component reactions (MCRs) [1]. The aldehyde can participate in condensation, Pictet–Spengler, or Knoevenagel reactions, while the allyl group can be independently functionalized via metathesis or thiol–ene chemistry. This dual-handle architecture is not available with 5-methoxy or 5-ethoxy analogs, which restrict diversification to the aldehyde and indole N–H sites only [2]. For medicinal chemistry groups pursuing diversity-oriented synthesis or DNA-encoded library construction, this expanded accessible chemical space per synthetic step directly translates to greater screenable molecular diversity [3].

Physicochemical Property Optimization in CNS Drug Discovery

With a calculated LogP of 2.30, a single H-bond donor, and a TPSA of 42.1 Ų, 5-allyloxy-1H-indole-3-carbaldehyde occupies CNS-favorable chemical space, offering a balanced permeability profile between the excessively polar 5-hydroxy analog (LogP 1.69, 2 HBD, TPSA 53.09 Ų) and the more lipophilic 5-benzyloxy derivative (LogP > 3.5) [1][2]. In structure–activity relationship (SAR) campaigns where CNS penetration is a key objective, the allyloxy derivative provides a molecular property profile that more closely aligns with CNS MPO desirability criteria than either the 5-hydroxy (too polar) or 5-benzyloxy (too large and lipophilic) alternatives, making it the preferred indole-3-carbaldehyde building block for CNS-targeted library enumeration [3].

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